Some commercial suppliers of 1-Oxaspiro[2.5]octane-2-carboxylic acid mention its use as a reference compound [, ]. Reference compounds are well-characterized substances used for comparison purposes in analytical chemistry, such as calibrating instruments or confirming the identity of unknown compounds.
(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid is a bicyclic compound characterized by its unique spiro structure, which consists of a fused ring system containing an ether and a carboxylic acid functional group. This compound has the molecular formula C8H12O3 and a molecular weight of approximately 168.18 g/mol. The spiro configuration contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in organic chemistry and medicinal research.
Research indicates that (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid may exhibit various biological activities, including:
Several synthesis methods have been developed for (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid:
(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid has several applications:
Interaction studies involving (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid focus on its binding affinity with various biological targets:
(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid can be compared with several similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate | Contains an ester group | Exhibits different solubility and reactivity profiles |
6-Oxaspiro[2.5]octane-1-carboxylic acid | Lacks the ester functionality | May have different biological activity due to structure |
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate | Contains a nitrogen atom in the spiro ring | Alters chemical reactivity and potential biological effects |
The uniqueness of (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid lies in its specific structural features that influence both its chemical behavior and biological activity, making it a valuable compound for research across multiple disciplines.
The molecular formula of (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol. Key physical properties include:
The compound’s spirocyclic structure confers rigidity, influencing its solubility and reactivity. The epoxide ring introduces strain, while the carboxylic acid group enhances polarity.
(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid is characterized by the molecular formula C8H12O3, which represents a compact heterocyclic compound containing eight carbon atoms, twelve hydrogen atoms, and three oxygen atoms [1]. The molecular weight of this compound is precisely 156.18 grams per mole, as computed by PubChem computational chemistry methods [1]. This molecular composition places the compound within the category of small organic molecules with moderate molecular complexity suitable for various synthetic applications [3].
The empirical data confirms that the compound exists as a single structural entity with well-defined atomic connectivity [1]. The molecular formula indicates the presence of three functional oxygen atoms distributed throughout the molecular framework, contributing to the compound's distinctive chemical behavior and reactivity patterns [3]. The compact nature of the C8H12O3 framework suggests efficient spatial arrangement of atoms within the spirocyclic architecture [1].
Table 2.1: Fundamental Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C8H12O3 | [1] |
Molecular Weight | 156.18 g/mol | [1] |
Monoisotopic Mass | 156.078644 | [3] |
Heavy Atom Count | 11 | [5] |
Hydrogen Bond Acceptors | 3 | [5] |
Hydrogen Bond Donors | 1 | [5] |
The structural foundation of (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid is built upon a distinctive oxaspiro ring system that represents a sophisticated example of spirocyclic architecture [9]. This ring system consists of two distinct rings connected through a single quaternary carbon atom, known as the spiro atom, which serves as the central junction point for the entire molecular framework [11]. The oxaspiro designation specifically indicates the presence of an oxygen heteroatom integrated within the spirocyclic structure [14].
The compound features a three-membered epoxide ring fused to a six-membered tetrahydropyran-like ring through the spiro carbon center [9]. This [2.5] nomenclature reflects the ring sizes involved, with the smaller ring containing two carbon atoms plus the spiro center, and the larger ring containing five additional carbon atoms plus the spiro junction [11]. The oxygen atom is incorporated as an integral component of the ring system, creating the characteristic oxaspiro arrangement [14].
The spirocyclic architecture generates significant ring strain, particularly within the three-membered oxirane component [9]. This strain energy contributes to the compound's distinctive reactivity patterns and influences both physical properties and chemical behavior [14]. The perpendicular arrangement of the two rings creates a three-dimensional molecular geometry that distinguishes spirocycles from other bicyclic systems [11].
Table 2.2: Ring System Parameters
Structural Feature | Description | Reference |
---|---|---|
Ring System Type | Oxaspiro[2.5]octane | [1] |
Spiro Junction | Quaternary carbon | [11] |
Small Ring | Three-membered epoxide | [9] |
Large Ring | Six-membered ether | [14] |
Ring Strain | Elevated due to three-membered ring | [9] |
The stereochemical designation (2R) in (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid refers to the absolute configuration at the chiral carbon center bearing the carboxylic acid functional group [15]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, which provide a systematic method for determining the spatial arrangement of substituents around chiral centers [17]. The (2R) configuration indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged in a clockwise direction when traced from highest to lowest priority [20].
The carboxylic acid carbon represents the stereogenic center in this molecule, with four different substituents creating the chiral environment [17]. According to the priority rules, the carboxylic acid group receives the highest priority due to the presence of oxygen atoms with high atomic numbers [20]. The oxaspiro ring system provides the second highest priority substituent, followed by the remaining portions of the molecular framework [15].
The (2R) absolute configuration has significant implications for the compound's biological activity and chemical reactivity [16]. Enantiomeric pairs of chiral molecules often exhibit different pharmacological properties and may interact differently with chiral environments such as enzyme active sites [19]. The specific three-dimensional arrangement imposed by the (2R) configuration influences molecular recognition processes and stereoselectivity in chemical transformations [22].
Table 2.3: Stereochemical Parameters
Parameter | Description | Method |
---|---|---|
Chiral Center | Carbon-2 | [17] |
Configuration | (2R) | [15] |
Priority Assignment | Cahn-Ingold-Prelog rules | [20] |
Highest Priority Group | Carboxylic acid (-COOH) | [22] |
Stereochemical Impact | Influences biological activity | [19] |
The physical and chemical properties of (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid are primarily determined by the presence of the carboxylic acid functional group and the unique oxaspiro ring architecture [25]. Carboxylic acids typically exhibit significantly higher boiling points compared to other organic compounds of similar molecular weight due to their capacity for strong intermolecular hydrogen bonding [25]. The carboxyl group can function as both a hydrogen bond donor through its hydroxyl component and a hydrogen bond acceptor through its carbonyl oxygen [48].
The compound's solubility characteristics follow typical patterns observed for carboxylic acids, with water solubility being influenced by the balance between the hydrophilic carboxyl group and the hydrophobic spirocyclic framework [48]. Carboxylic acids containing fewer than five carbon atoms generally demonstrate complete miscibility with water, while larger molecules show decreasing aqueous solubility as the hydrophobic portion becomes more dominant [48]. The oxaspiro ring system in this compound contributes moderate polarity through its ether oxygen, potentially enhancing solubility in polar aprotic solvents [51].
The acidic nature of the carboxyl group places this compound among weak acids, with typical carboxylic acid pKa values ranging between 4 and 5 [25]. The electron-withdrawing effects of the oxaspiro ring system may influence the acidity through inductive effects, although the magnitude of this influence would depend on the specific electronic properties of the ring system [25]. The compound's density and refractive index are expected to fall within ranges typical for organic compounds containing oxygen heteroatoms and carboxylic acid functionality [53].
Table 2.4: Predicted Physical Properties
Property | Expected Range | Basis |
---|---|---|
Boiling Point | Elevated compared to alkanes | [25] |
Water Solubility | Moderate | [48] |
pKa | 4-5 | [25] |
Density | 1.1-1.3 g/cm³ | [53] |
Polarity | Moderate to high | [51] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid through analysis of both proton (¹H) and carbon-13 (¹³C) spectra [30]. The ¹H nuclear magnetic resonance spectrum of this compound would be expected to show characteristic signals for the carboxylic acid proton appearing in the highly deshielded region between 9 and 12 parts per million [46]. This acidic proton signal typically appears as a broad singlet due to rapid exchange with trace water and can be confirmed through deuterium oxide exchange experiments [46].
The spirocyclic framework generates complex multipicity patterns in the aliphatic region of the ¹H spectrum [28]. Protons on the oxirane ring appear as characteristic multiplets reflecting the strained three-membered ring environment, while protons on the larger ring system produce signals consistent with a six-membered ring in rapid conformational exchange [28]. The stereochemistry at the carboxylic acid-bearing carbon influences the chemical shifts and coupling patterns of adjacent protons [31].
¹³C nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group appearing between 160 and 180 parts per million, with the exact position influenced by the electronic environment provided by the oxaspiro ring system [46]. The spiro carbon center produces a distinctive quaternary carbon signal, while the oxirane carbons appear in the typical range for strained cyclic ethers [30]. Ring carbons in the larger ring system generate signals characteristic of saturated ethers and alkyl carbons [32].
Table 2.5.1: Nuclear Magnetic Resonance Spectroscopic Data
Nuclear Magnetic Resonance Type | Chemical Shift Range | Assignment |
---|---|---|
¹H (COOH) | 9-12 ppm | [46] |
¹H (Aliphatic) | 1-4 ppm | [28] |
¹³C (C=O) | 160-180 ppm | [46] |
¹³C (Spiro center) | 70-90 ppm | [30] |
¹³C (Ring carbons) | 20-60 ppm | [32] |
Fourier transform infrared spectroscopy provides definitive identification of (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid through characteristic absorption bands corresponding to specific functional groups [35]. The carboxylic acid functionality produces two highly diagnostic absorption features: a broad hydroxyl stretch extending from 2500 to 3300 cm⁻¹ and a carbonyl stretch appearing between 1710 and 1760 cm⁻¹ [35]. The broad hydroxyl absorption results from strong hydrogen bonding between carboxylic acid molecules, typically forming dimeric structures in the solid state [36].
The carbonyl stretching frequency provides information about the electronic environment surrounding the carboxyl group [39]. For carboxylic acids, this absorption typically appears around 1710 cm⁻¹ when hydrogen-bonded dimers are present, but shifts to approximately 1760 cm⁻¹ for monomeric carboxylic acid groups [35]. The exact position depends on the degree of hydrogen bonding and any electronic effects from the oxaspiro ring system [36].
Additional characteristic absorptions include the carbon-oxygen stretch of the carboxylic acid group appearing between 1320 and 1210 cm⁻¹, and the out-of-plane hydroxyl bending mode observable between 950 and 910 cm⁻¹ [36]. The oxaspiro ring system contributes additional carbon-oxygen stretching absorptions in the 1300 to 1000 cm⁻¹ region, reflecting the ether linkages within the ring structure [38]. Carbon-hydrogen stretching vibrations appear in the 2850 to 3000 cm⁻¹ range, with specific patterns reflecting the strained and unstrained ring environments [40].
Table 2.5.2: Fourier Transform Infrared Absorption Bands
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
O-H (COOH) | 2500-3300 | Strong, broad | [35] |
C=O (COOH) | 1710-1760 | Strong | [35] |
C-O (COOH) | 1210-1320 | Strong | [36] |
C-H (Alkyl) | 2850-3000 | Medium | [40] |
C-O (Ether) | 1000-1300 | Medium | [38] |
Mass spectrometry of (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid provides molecular weight confirmation and structural information through characteristic fragmentation patterns [41]. The molecular ion peak appears at mass-to-charge ratio 156, corresponding to the molecular weight of 156.18 grams per mole [1]. Carboxylic acids typically exhibit weak molecular ion peaks in electron ionization mass spectrometry, with the intensity being stronger for aromatic carboxylic acids compared to aliphatic derivatives [42].
The primary fragmentation pathways involve alpha-cleavage reactions adjacent to the carboxyl group [41]. Loss of the hydroxyl radical (mass 17) produces a prominent fragment at mass-to-charge ratio 139, while loss of the entire carboxyl group (mass 45) generates a fragment at mass-to-charge ratio 111 [42]. These fragmentations are characteristic of carboxylic acid compounds and provide diagnostic information for structural confirmation [47].
The oxaspiro ring system undergoes specific fragmentation patterns reflecting the ring strain and connectivity [45]. The three-membered oxirane component is particularly susceptible to ring-opening reactions under electron ionization conditions, leading to formation of stabilized carbocation fragments [9]. McLafferty rearrangement may occur if appropriately positioned hydrogen atoms are available, typically producing even-numbered mass fragments with characteristic mass shifts [44]. The spirocyclic architecture can also undergo rearrangement reactions leading to formation of bicyclic or monocyclic fragment ions [45].
Table 2.5.3: Mass Spectrometric Fragmentation Patterns
Fragment m/z | Loss | Assignment | Relative Intensity |
---|---|---|---|
156 | - | Molecular ion [M]⁺ | [42] |
139 | 17 (OH) | [M-OH]⁺ | [42] |
111 | 45 (COOH) | [M-COOH]⁺ | [47] |
Variable | Ring fragments | Spirocycle cleavage | [45] |
Even-numbered | McLafferty | Rearrangement | [44] |
The synthetic approaches to (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid encompass a diverse array of methodologies, each offering unique advantages in terms of stereoselectivity, efficiency, and environmental impact. This comprehensive review examines the established classical routes alongside contemporary stereoselective strategies and emerging green chemistry approaches.
Classical synthetic methodologies for (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid have established the foundational approaches that continue to serve as reliable protocols in synthetic organic chemistry. The most prevalent classical route involves the hydrolysis of ethyl 1-oxaspiro[2.5]octane-2-carboxylate using lithium hydroxide in a tetrahydrofuran-water mixture [1]. This method proceeds through nucleophilic addition-elimination mechanism characteristic of ester saponification [2].
The hydrolysis reaction typically employs a 2:1:1 mixture of tetrahydrofuran, methanol, and water as the solvent system, with lithium hydroxide serving as the base [1]. The reaction is initiated at 0°C and allowed to proceed at room temperature for 12 hours. Upon completion, the reaction mixture is acidified to pH 3 using 1.5 normal hydrochloric acid solution, followed by extraction with dichloromethane [1]. This classical approach consistently delivers yields of 85-95% while maintaining complete retention of stereochemistry at the carboxylic acid-bearing carbon center [1] [3].
The efficiency of lithium hydroxide over other hydroxide bases in this transformation has been attributed to the unique coordination properties of lithium cations with tetrahydrofuran molecules [3] [4]. This coordination enhances the solubility of lithium hydroxide in the organic phase, facilitating more efficient ester hydrolysis through a phase-transfer mechanism [3]. The lithium cation acts as a stabilizing agent for the tetrahedral intermediate formed during the nucleophilic attack of hydroxide ion on the ester carbonyl carbon [4].
Alternative classical routes have been explored using sodium hydroxide and potassium hydroxide; however, these methods generally provide lower yields and require more vigorous reaction conditions [2] [5]. The superiority of lithium hydroxide stems from its ability to form stable complexes with ethereal solvents, thereby promoting the hydrolysis reaction in organic media [3].
Stereoselective synthesis of (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid represents a critical advancement in the field, as the biological activity and pharmaceutical relevance of spirocyclic compounds are intimately connected to their three-dimensional architecture [6] [7]. Modern stereoselective approaches have focused on controlling both the absolute and relative stereochemistry during the construction of the spirocyclic framework.
The Prins-pinacol annulation methodology has emerged as a powerful stereoselective approach for synthesizing oxaspirobicycles [8] [9]. This method involves the reaction of alkene diols with aldehydes or ketones under mildly acidic conditions to generate spirocyclic frameworks with high diastereoselectivity [8]. The stereochemical outcome is controlled through the preferential formation of chair-like transition states that minimize steric interactions between substituents [8].
Asymmetric organocatalytic approaches have gained prominence in recent years, particularly those employing chiral secondary amine catalysts in combination with appropriate co-catalysts [10] [11]. These methodologies enable the construction of spirocyclic scaffolds with multiple stereogenic centers in a single transformation, often achieving enantioselectivities exceeding 90% [10] [11]. The stereochemical control arises from the formation of well-defined iminium ion intermediates that direct the approach of nucleophilic species from specific facial directions [10].
Transition metal-catalyzed stereoselective cyclization reactions have also been developed, utilizing chiral ligands to induce asymmetry in the spirocyclization process [12] [13]. Cobalt(II) complexes with bisoxazoline ligands have demonstrated particular effectiveness in the asymmetric ring-opening of spiro-epoxyoxindoles, providing products with quaternary stereocenters in high enantiomeric excess [12].
The Curtius rearrangement represents a versatile methodology for accessing (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid through the intermediacy of acyl azides [14] [15] [16]. This approach offers the advantage of forming carbon-nitrogen bonds with complete retention of stereochemistry at the migrating carbon center [14] [15].
The implementation of diphenylphosphoryl azide (DPPA) as a reagent for the Curtius rearrangement has significantly enhanced the accessibility and safety of this transformation [17] [18] [19]. DPPA facilitates the direct conversion of carboxylic acids to acyl azides under mild conditions, circumventing the need for more hazardous azide sources [17] [18]. The reaction proceeds through the formation of a mixed anhydride intermediate, followed by nucleophilic substitution with azide ion to generate the acyl azide [17].
The subsequent thermal decomposition of the acyl azide occurs through a concerted mechanism involving simultaneous nitrogen loss and carbon migration [14] [15]. This concerted pathway ensures complete retention of stereochemistry, making the Curtius rearrangement particularly valuable for the synthesis of stereochemically defined spirocyclic compounds [14] [15] [16].
Recent developments in Curtius rearrangement methodology have focused on lowering reaction temperatures through the use of Lewis acid catalysts [14] [15]. Boron trifluoride and boron trichloride have been shown to reduce the decomposition temperature by approximately 100°C while improving overall yields [14]. This catalytic approach has enabled the application of Curtius rearrangement to more sensitive spirocyclic substrates [20] [19].
Epoxide-based synthetic strategies provide complementary approaches to spirocyclic construction through the manipulation of highly strained three-membered ring systems [21] [22] [23]. The inherent ring strain of epoxides (approximately 13 kcal/mol) renders them highly reactive toward nucleophilic attack, enabling facile ring-opening transformations under mild conditions [22] [23].
Acid-catalyzed epoxide ring-opening reactions exhibit regioselectivity that depends on the substitution pattern of the epoxide [21] [22]. Primary and secondary epoxides undergo nucleophilic attack at the less substituted carbon (SN2-like mechanism), while tertiary epoxides favor attack at the more substituted position (SN1-like mechanism) [21] [22]. This mechanistic dichotomy provides opportunities for controlling regioselectivity in spirocyclic synthesis.
Base-catalyzed epoxide ring-opening follows a more straightforward SN2 mechanism, with nucleophilic attack occurring exclusively at the less hindered carbon center [23]. This approach has been particularly useful in the synthesis of spirocyclic alcohols and their subsequent oxidation or functionalization to yield carboxylic acid derivatives [23].
The stereoconvergent ring-opening of spiro-epoxyoxindoles using allylboron reagents under cobalt(II) catalysis represents a significant advancement in this methodology [12]. This transformation tolerates a wide range of spiroepoxyoxindole substrates and provides chiral oxindoles bearing quaternary stereocenters with yields of 64-90% and enantioselectivities of 57-78% [12].
Cyclohexanone serves as a readily available and versatile starting material for the construction of oxaspiro[2.5]octane frameworks through various synthetic transformations [24] [25] [26]. The ketone functionality provides multiple reactive sites for chemical elaboration, including α-hydrogen abstraction, carbonyl addition, and ring-forming reactions.
The Corey-Chaykovsky reaction represents a classical approach for the direct conversion of cyclohexanone to spirocyclic epoxides [24]. This method involves the treatment of cyclohexanone with dimethylsulfonium methylide to form the oxaspiro[2.5]octane ring system in a single step [24]. The reaction proceeds through nucleophilic addition of the ylide to the carbonyl carbon, followed by intramolecular displacement to form the epoxide ring [24].
Alternative approaches involve the methylenation of substituted cyclohexanones followed by epoxidation of the resulting exocyclic alkene [24] [25]. This two-step sequence provides greater flexibility in introducing substituents and controlling stereochemistry [24] [25]. The tetramethyl-substituted variant has been extensively studied, demonstrating the preparation of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane as a key intermediate for fragrance synthesis [24] [25].
Alkylation strategies employ strong bases such as lithium diisopropylamide to generate enolate intermediates from cyclohexanone, followed by reaction with appropriate electrophiles [26] [27]. The regioselectivity of alkylation can be controlled through the choice of base, temperature, and electrophile structure [26] [27]. Subsequent cyclization reactions, including Dieckmann condensation, enable the formation of spirocyclic products [27].
The development of environmentally sustainable synthetic methodologies for spirocyclic compounds has gained increasing attention in recent years, driven by the principles of green chemistry and the need for more efficient chemical processes [28] [29] [30]. Green chemistry approaches to (2R)-1-oxaspiro[2.5]octane-2-carboxylic acid synthesis emphasize the reduction of waste generation, the use of renewable feedstocks, and the implementation of energy-efficient processes.
Microwave-assisted synthesis has emerged as a cornerstone of green spirocyclic chemistry, offering significant advantages in terms of reaction time, energy consumption, and product yields [31] [32] [33] [34]. Microwave irradiation enables rapid heating through direct molecular interaction with electromagnetic radiation, leading to more efficient energy transfer compared to conventional heating methods [31] [33]. The application of microwave technology to spirocyclic synthesis has demonstrated reaction time reductions from hours to minutes while maintaining or improving product yields [32] [34].
A particularly noteworthy example involves the microwave-promoted multicomponent reaction of isatins, α-amino acids, and 1,4-dihydro-1,4-epoxynaphthalene to deliver oxygen-bridged spirooxindoles within 15 minutes in good to excellent yields [34]. This transformation exemplifies the power of microwave technology in accelerating complex bond-forming processes while maintaining high selectivity [34].
Solvent-free synthetic methodologies represent another important dimension of green spirocyclic chemistry [28] [30] [35]. These approaches eliminate the need for organic solvents, thereby reducing waste generation and environmental impact [28] [30]. Mechanochemical synthesis using ball-milling techniques has shown particular promise for the construction of spirocyclic frameworks under solvent-free conditions [36]. The mechanical energy provided by ball milling can activate chemical bonds and facilitate reactions that would otherwise require harsh solvents or elevated temperatures [36].
Water-mediated spirocyclic synthesis offers an environmentally benign alternative to traditional organic solvent-based methods [29] [37]. The use of water as a reaction medium not only eliminates toxic organic solvents but can also enhance reaction rates through hydrophobic effects and hydrogen bonding interactions [37]. Recent developments have demonstrated the successful synthesis of spiro[indoline-3,4'(1H')-pyrano[2.3-c]pyrazol]-2-one derivatives using water as the sole solvent with various base catalysts [30].
Heterogeneous catalysis provides sustainable solutions for spirocyclic synthesis through the use of recoverable and reusable catalyst systems [28] [38] [35]. Magnetic nanorod catalysts functionalized with L-proline have demonstrated high efficiency in the stereoselective synthesis of spirocyclic pyrrolidines, pyrrolizidines, and pyrrolothiazolidines [28] [38] [35]. These magnetic catalysts can be easily separated from reaction mixtures using external magnetic fields and reused multiple times without significant loss of catalytic activity [28] [38] [35].